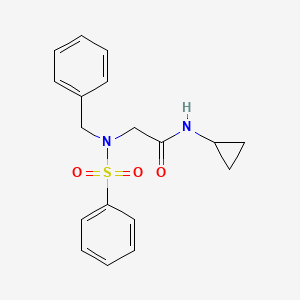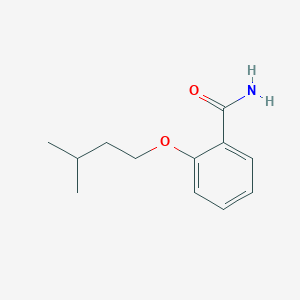
1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-(4-Methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide and its derivatives involves several steps, often starting from basic chemical precursors. For instance, a series of related 1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized and confirmed using different spectroscopic techniques (Abdel-Aziz et al., 2014). Another study involved the synthesis of N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives characterized by spectral techniques (Shinde et al., 2022).
Molecular Structure Analysis
Detailed molecular structure analysis is crucial for understanding the properties and potential applications of the compound. For example, Düğdü et al. (2013) synthesized a related compound and analyzed its structure through X-ray crystallography and theoretical methods, providing insights into its molecular geometry and vibrational frequencies (Düğdü et al., 2013).
Chemical Reactions and Properties
The chemical reactivity and properties of 1-(4-Methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide derivatives have been explored in various studies. For example, the compound and its derivatives have been evaluated for their anti-inflammatory activity and ulcerogenicity, demonstrating significant COX-1/COX-2 inhibition (Abdel-Aziz et al., 2014).
Physical Properties Analysis
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functional group transformations, are vital for understanding how a compound can be utilized in different chemical syntheses and industries. While specific details on the chemical properties of the compound are limited, the referenced studies provide insights into the reactivity and potential applications of similar compounds (Shinde et al., 2022).
科学的研究の応用
Efficient Synthesis Techniques
A study by Mansueto et al. (2014) details an efficient regioselective synthesis method for 1,2,4-triazole derivatives, including compounds similar to "1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide". The methodology involves lithiation-trapping sequences, providing a flexible approach to the synthesis of various triazole derivatives, beneficial for developing pharmaceuticals and materials (Mansueto et al., 2014).
Antimicrobial and Antioxidant Activities
Gilava et al. (2020) reported the synthesis and biological evaluation of a series of triazolopyrimidines, demonstrating significant antimicrobial and antioxidant activities. Although the focus is on triazolopyrimidines, the synthetic strategies and biological activity assays are relevant to the study and development of triazole derivatives for potential therapeutic uses (Gilava et al., 2020).
Cytotoxicity and Molecular Docking Studies
Shinde et al. (2022) conducted design, synthesis, and evaluation of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives for their anticancer activity. The study highlights the potential of these compounds against breast cancer cell lines, underscoring the importance of triazole derivatives in developing new anticancer therapies (Shinde et al., 2022).
Corrosion Inhibition
Bentiss et al. (2009) explored the use of a triazole derivative as a corrosion inhibitor for mild steel in hydrochloric acid medium. The compound demonstrated excellent inhibition efficiency, suggesting that triazole derivatives, including "1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide", can be effective in protecting metals against corrosion (Bentiss et al., 2009).
Blue Emitting Fluorophores
Padalkar et al. (2015) synthesized novel triazole derivatives that exhibit blue and green fluorescence. These compounds could be utilized in developing fluorescent materials for bioimaging and sensing applications, highlighting the versatility of triazole derivatives in material science (Padalkar et al., 2015).
特性
IUPAC Name |
1-(4-methoxyphenyl)-N,N-dimethyl-5-phenyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-21(2)18(23)16-19-17(13-7-5-4-6-8-13)22(20-16)14-9-11-15(24-3)12-10-14/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFCUAXCZRAWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641455 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)
![2-methyl-3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5541349.png)

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)
![4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)
![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)







